molecular formula C4H8O B1435608 Tetrahydrofuran-2,2,5,5-d4 CAS No. 20665-63-8

Tetrahydrofuran-2,2,5,5-d4

Cat. No.: B1435608
CAS No.: 20665-63-8
M. Wt: 76.13 g/mol
InChI Key: WYURNTSHIVDZCO-KHORGVISSA-N
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Description

Tetrahydrofuran-2,2,5,5-d4 (THF-d4) is a deuterated analog of tetrahydrofuran (THF), where four hydrogen atoms at the 2,2,5,5 positions are replaced by deuterium. This isotopic substitution significantly impacts its physical and spectroscopic properties, making it invaluable in mechanistic studies and nuclear magnetic resonance (NMR) spectroscopy. THF-d4 is synthesized via catalytic deuteration of THF using deuterium gas (D₂) in the presence of a rhodium-based catalyst (Rh/Al₂O₃) . Its primary applications lie in isotopic labeling experiments to elucidate reaction mechanisms, such as hydrogen/deuterium (H/D) exchange processes in organic and polymer chemistry .

Properties

IUPAC Name

2,2,5,5-tetradeuteriooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYURNTSHIVDZCO-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(O1)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

76.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydrofuran-2,2,5,5-d4 typically involves the deuteration of tetrahydrofuran. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The deuterated product is then purified through distillation and other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofuran-2,2,5,5-d4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tetrahydrofuran-2,5-dicarboxylic acid.

    Reduction: It can be reduced to form butanediol.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and alkoxides.

Major Products Formed

    Oxidation: Tetrahydrofuran-2,5-dicarboxylic acid.

    Reduction: Butanediol.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

Chemical Research Applications

Solvent in Organic Synthesis
Tetrahydrofuran-2,2,5,5-d4 serves as an excellent solvent for organic reactions due to its polar aprotic nature. Its deuterated form is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy, where it provides distinct signals that help elucidate molecular structures and dynamics. The presence of deuterium enhances the resolution and sensitivity of NMR studies compared to non-deuterated solvents .

NMR Spectroscopy
The compound is extensively used in NMR spectroscopy to trace metabolic pathways and study reaction mechanisms. The deuterium atoms replace hydrogen atoms in the molecular structure, allowing researchers to monitor changes in chemical environments during reactions. This application is crucial for understanding complex biochemical processes and interactions.

Biological Applications

Metabolic Pathway Studies
In biological research, this compound is utilized to label compounds for tracing metabolic pathways. The incorporation of deuterium allows scientists to track the fate of these compounds within biological systems without altering their chemical behavior significantly . This application is vital for pharmacokinetics studies where understanding drug metabolism is essential.

Drug Development
The compound plays a significant role in drug development by providing insights into drug metabolism and pharmacokinetics. Researchers can use deuterated compounds to investigate how drugs are processed in the body and to identify potential metabolites . This information is critical for optimizing drug design and improving therapeutic efficacy.

Industrial Applications

Polymer Production
this compound is also applied in the production of polymers. Its properties as a solvent facilitate various polymerization processes. The compound can be used as a raw material for synthesizing specialty chemicals and epoxy resins due to its reactive functional groups. The ability to conduct reactions under controlled conditions enhances the yield and quality of polymer products.

Environmental Research
In environmental studies, this compound serves as a tracer for studying pollution pathways and degradation processes. Its stable isotopic signature allows researchers to differentiate between natural and anthropogenic sources of pollutants . This application aids in assessing environmental impacts and developing remediation strategies.

Case Study 1: NMR Spectroscopy

In a study examining the structural dynamics of complex organic molecules using NMR spectroscopy, this compound was employed as the solvent. The distinct signals provided by the deuterium atoms allowed researchers to identify conformational changes during chemical reactions with high precision .

Case Study 2: Drug Metabolism

A research project focused on the metabolic pathways of a new drug candidate utilized this compound to trace its metabolites in vivo. The study revealed critical insights into how the drug was processed by the liver and identified key metabolites that could influence therapeutic outcomes .

Mechanism of Action

The mechanism of action of tetrahydrofuran-2,2,5,5-d4 is primarily related to its role as a solvent and its deuterated nature. In NMR spectroscopy, the deuterium atoms provide a distinct signal, allowing for the study of molecular structures and interactions. In drug development, the deuterium atoms help trace the metabolic pathways of deuterium-labeled compounds, providing insights into drug metabolism and pharmacokinetics .

Comparison with Similar Compounds

Structural and Functional Analogs

Key compounds for comparison include:

  • Tetrahydrofuran (THF) : The parent compound (C₄H₈O), a polar ether solvent with a boiling point of 66°C and density of 0.889 g/cm³ .
  • 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF) : A methyl-substituted THF derivative (C₈H₁₆O) with enhanced steric bulk and reduced peroxide formation risk .
  • 2-Methyltetrahydrofuran (MeTHF) : A biomass-derived solvent (C₅H₁₀O) with similar polarity to THF but improved safety profile .
  • Tetrahydropyran (THP) : A six-membered cyclic ether (C₅H₁₀O) with higher boiling point (88°C) and lower polarity than THF .
  • Diethyl Ether : A traditional ether solvent (C₄H₁₀O) with high volatility (bp 34.6°C) and flammability risks .

Physical and Chemical Properties

Property THF-d4 THF TMTHF MeTHF THP
Boiling Point (°C) Slightly higher* 66 ~120–130* 80 88
Density (g/cm³) ~0.95* 0.889 ~0.85 0.854 0.880
Polarity Moderate Moderate Low (toluene-like) Moderate Low
Peroxide Formation Low High None Low Low
Deuterium Content 4 D atoms None None None None

*Estimated based on isotopic effects or structural analogs.

Key Research Findings

  • Solvation Power : TMTHF exhibits solvation properties comparable to toluene, with a partition coefficient (log P) of 2.1 vs. THF’s 0.46, indicating higher hydrophobicity .
  • Reaction Efficiency : THF-d4 maintains reaction yields and enantioselectivity in copper-catalyzed hydroalkoxylation, confirming minimal kinetic isotope effects in certain systems .
  • Safety Metrics : TMTHF’s peroxide-free nature and low basicity (pKa ~ -2.5) make it superior to THF in large-scale industrial applications .

Biological Activity

Tetrahydrofuran-2,2,5,5-d4 (THF-d4) is a deuterated derivative of tetrahydrofuran (THF), a cyclic ether extensively used in organic synthesis and as a solvent. The incorporation of deuterium in THF-d4 enhances its utility in biological and pharmacokinetic studies due to its unique isotopic labeling properties. This article explores the biological activity of THF-d4, including its metabolic pathways, interactions with biomolecules, and potential therapeutic applications.

THF-d4 is synthesized through the reaction of THF with deuterated reagents under controlled conditions. The presence of deuterium alters the compound's physical and chemical properties, making it suitable for various research applications. The typical synthesis involves:

  • Reagents : THF, deuterated hydrogen sources.
  • Catalysts : Acid catalysts like alumina to facilitate the formation of the five-membered ring structure.

Biological Activity Overview

The biological activity of THF-d4 can be attributed to its ability to participate in metabolic processes and its interactions with various molecular targets. Key areas of interest include:

  • Metabolic Studies : The deuterium label enables precise tracking of THF-d4 in biological systems, facilitating studies on metabolic pathways and kinetics.
  • Antibacterial Properties : Compounds related to tetrahydrofuran have shown potential antibacterial activity against various bacterial strains.
  • Pharmacokinetics : THF-d4's unique properties allow researchers to investigate its absorption, distribution, metabolism, and excretion (ADME) profiles.

1. Metabolic Pathways

A study demonstrated that THF-d4 exhibits distinct metabolic pathways compared to non-deuterated THF. The incorporation of deuterium aids in the identification of metabolic intermediates and products through techniques like mass spectrometry.

2. Antibacterial Activity

Research has indicated that derivatives of tetrahydrofuran exhibit significant antibacterial activity. For instance:

CompoundActivity AgainstReference
THF-d4 derivative 1Staphylococcus aureus
THF-d4 derivative 2Bacillus sphaericus
THF-d4 derivative 3Enterobacter aerogenes

These findings suggest that THF-d4 and its derivatives could be explored further for their potential as antibacterial agents.

3. Kinetic Studies

An experimental and theoretical kinetic study highlighted the reactions of hydroxyl radicals with tetrahydrofuran and its deuterated forms. The results indicated that THF-d4 could serve as a model compound for understanding radical reactions in biological systems .

Tables Summarizing Biological Activity

Biological ActivityDescription
Metabolic TrackingEnhanced tracking capabilities due to deuterium labeling
Antibacterial EffectsPotential against Gram-positive and Gram-negative bacteria
Kinetic BehaviorInsights into reaction mechanisms involving hydroxyl radicals

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrofuran-2,2,5,5-d4
Reactant of Route 2
Tetrahydrofuran-2,2,5,5-d4

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